1,3,5-Triazine, 1,3,5-trihexylhexahydro-

Catalog No.
S13176855
CAS No.
113293-50-8
M.F
C21H45N3
M. Wt
339.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Triazine, 1,3,5-trihexylhexahydro-

CAS Number

113293-50-8

Product Name

1,3,5-Triazine, 1,3,5-trihexylhexahydro-

IUPAC Name

1,3,5-trihexyl-1,3,5-triazinane

Molecular Formula

C21H45N3

Molecular Weight

339.6 g/mol

InChI

InChI=1S/C21H45N3/c1-4-7-10-13-16-22-19-23(17-14-11-8-5-2)21-24(20-22)18-15-12-9-6-3/h4-21H2,1-3H3

InChI Key

FRDZMGZUEIFKEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CN(CN(C1)CCCCCC)CCCCCC

1,3,5-Triazine, 1,3,5-trihexylhexahydro- is a member of the triazine family, characterized by its six-membered heterocyclic structure containing three nitrogen atoms. The compound is a derivative of hexahydro-1,3,5-triazine, which has the general formula CnH2n6N3C_nH_{2n-6}N_3. The specific structure of 1,3,5-triazine, 1,3,5-trihexylhexahydro- includes three hexyl substituents on the triazine ring, contributing to its unique physical and chemical properties.

This compound exhibits conformational flexibility due to the presence of hexyl chains, which can influence its reactivity and interactions with other molecules. The hexahydro derivatives are typically more stable than their non-hydrogenated counterparts and have potential applications in various fields including materials science and organic synthesis .

The chemistry of 1,3,5-triazine compounds often involves nucleophilic substitution reactions due to the electrophilic nature of the nitrogen atoms in the ring. Common reactions include:

  • Formation of N-substituted derivatives: Reaction with amines can yield N-alkylated triazines.
  • Condensation reactions: These can occur with aldehydes or ketones to form more complex structures.
  • Polymerization: Hexahydro derivatives can participate in polymerization processes to form larger macromolecules.

The specific reactions involving 1,3,5-triazine, 1,3,5-trihexylhexahydro- would depend on the conditions and reagents used but generally follow the trends observed in similar triazine compounds .

The synthesis of 1,3,5-triazine derivatives typically involves several methods:

  • Condensation with primary amines: This method involves reacting hexamethylene tetraamine with formaldehyde or other carbonyl compounds.
RCHO+NH3 RCHNH 3+H2O\text{RCHO}+\text{NH}_3\rightarrow \text{ RCHNH }_3+\text{H}_2O
  • Trimerization of nitriles: Certain nitriles can be polymerized to form symmetrical triazines.
  • Use of acid chlorides: Hexamethylene tetraamine can react with acid chlorides to produce triacyltriazines.

These synthesis routes allow for the introduction of various substituents on the triazine ring and can be tailored for specific applications .

1,3,5-Triazine derivatives are utilized in several applications:

  • Agricultural Chemicals: Many triazines serve as herbicides due to their ability to inhibit photosynthesis in plants.
  • Materials Science: Triazines are employed in the production of polymers and resins.
  • Pharmaceuticals: Some derivatives are explored for their potential medicinal properties.

Specifically, 1,3,5-triazine compounds are often used as intermediates in organic synthesis due to their reactivity and ability to form stable complexes with metal ions .

Interaction studies involving 1,3,5-triazine compounds typically focus on their behavior in biological systems or their reactivity with other chemical species. For instance:

  • Metal Complexation: Triazines can act as ligands for metal ions in coordination chemistry.
  • Biological Interactions: Investigations into how these compounds interact with enzymes or cellular components can reveal potential therapeutic uses.

Further research is needed to fully elucidate these interactions for specific derivatives like 1,3,5-triazine, 1,3,5-trihexylhexahydro- .

Several compounds share structural similarities with 1,3,5-triazine, 1,3,5-trihexylhexahydro-. Here are a few notable examples:

Compound NameStructureNotable Features
Hexahydro-1,3,5-trimethyltriazineC9H21N3Contains methyl groups; used in organic synthesis.
Hexahydro-1,3,5-tris(hydroxyethyl)triazineC9H21N3O3Exhibits hydroxyl groups; potential for use in coatings.
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)C3Cl3N3A key intermediate in herbicide production; highly reactive.

Each of these compounds has unique properties based on their substituents and structural variations. The presence of hexyl groups in 1,3,5-triazine gives it distinct hydrophobic characteristics compared to other triazines that may be more hydrophilic or reactive due to different functional groups .

XLogP3

7.4

Hydrogen Bond Acceptor Count

3

Exact Mass

339.361348448 g/mol

Monoisotopic Mass

339.361348448 g/mol

Heavy Atom Count

24

General Manufacturing Information

1,3,5-Triazine, 1,3,5-trihexylhexahydro-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-10-2024

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